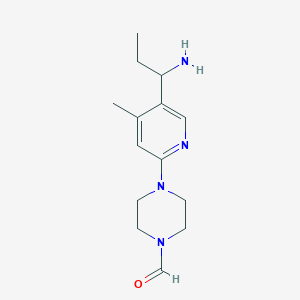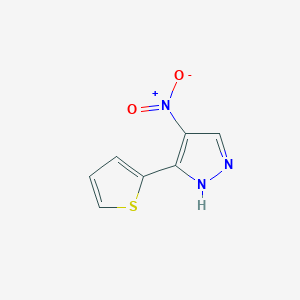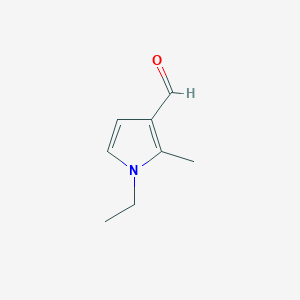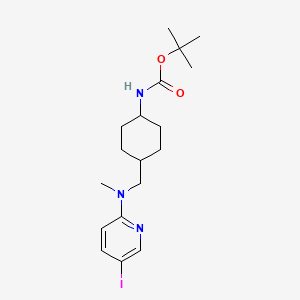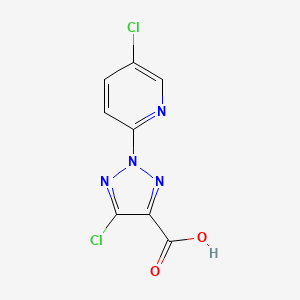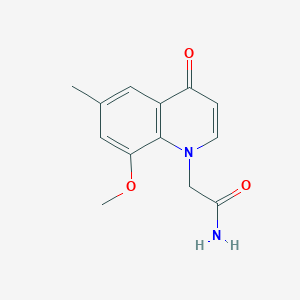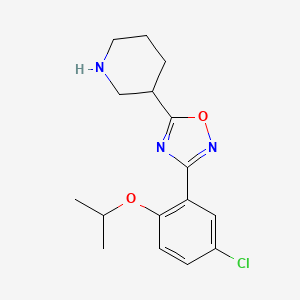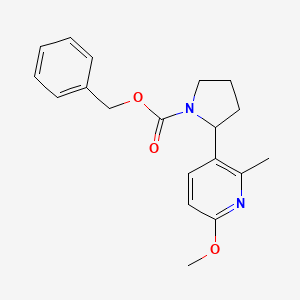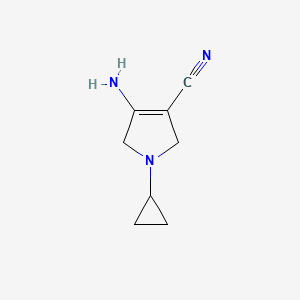
1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-amine is a complex organic compound that belongs to the class of indoline derivatives. This compound is characterized by the presence of an indoline moiety attached to a pyridine ring, which is further connected to a propan-1-amine group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
準備方法
The synthesis of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indoline Moiety: The indoline ring is synthesized through the cyclization of an appropriate precursor, such as 2-nitrobenzylamine, under reducing conditions.
Attachment to Pyridine Ring: The indoline derivative is then coupled with a pyridine ring through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Propan-1-amine Group:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amine or pyridine nitrogen, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a neuroprotective agent, particularly in the treatment of ischemic stroke.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in studies exploring the binding affinity to various receptors, such as N-methyl-D-aspartic acid receptors, and its effects on cellular signaling pathways.
作用機序
The mechanism of action of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit binding affinity to N-methyl-D-aspartic acid receptors, which play a crucial role in neuronal signaling and neuroprotection . The compound also modulates the secretion of inflammatory cytokines, thereby reducing inflammation and oxidative stress in neuronal cells.
類似化合物との比較
1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-amine can be compared with other indoline derivatives, such as:
3-(Indolin-1-yl)propan-1-amine: This compound shares a similar indoline structure but lacks the pyridine ring, resulting in different chemical properties and biological activities.
1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-amine: This compound has a similar structure but with a methyl group at a different position on the pyridine ring, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C17H21N3 |
|---|---|
分子量 |
267.37 g/mol |
IUPAC名 |
1-[6-(2,3-dihydroindol-1-yl)-5-methylpyridin-3-yl]propan-1-amine |
InChI |
InChI=1S/C17H21N3/c1-3-15(18)14-10-12(2)17(19-11-14)20-9-8-13-6-4-5-7-16(13)20/h4-7,10-11,15H,3,8-9,18H2,1-2H3 |
InChIキー |
PKLWQYUBVHKMQA-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CN=C(C(=C1)C)N2CCC3=CC=CC=C32)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



